molecular formula C7H12N2 B13460268 4-methyl-5-(propan-2-yl)-1H-pyrazole

4-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B13460268
M. Wt: 124.18 g/mol
InChI Key: IUUHYSDDMJYOTN-UHFFFAOYSA-N
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Description

4-methyl-5-(propan-2-yl)-1H-pyrazole is a versatile pyrazole-based chemical scaffold designed for research and development applications. The pyrazole core structure is a five-membered heteroaromatic ring featuring two adjacent nitrogen atoms, making it a privileged pharmacophore in medicinal chemistry . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties . This specific compound serves as a key synthetic intermediate for constructing more complex molecules. It can be utilized in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the valuable pyrazole moiety into larger molecular architectures, a method commonly employed for functionalizing similar pyrazole systems . Research into pyrazole compounds like this one is crucial in several fields, including the development of novel cannabinoid receptor 1 antagonists and cytotoxic agents for evaluating anticancer activity in cell lines such as metastatic A431 and noncancerous HaCaT human keratinocytes . The presence of the isopropyl (propan-2-yl) substituent can influence the molecule's lipophilicity and steric profile, which are critical parameters in optimizing drug-receptor interactions and pharmacokinetic properties. This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-methyl-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5(2)7-6(3)4-8-9-7/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUHYSDDMJYOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α,β-Unsaturated Ketones or Alkynones with Hydrazine

One efficient method involves reacting an α,β-unsaturated ketone or alkynone bearing the desired substituents with hydrazine under reflux conditions to form the pyrazole ring.

  • For example, 3-methyl-5-isopropyl-1H-pyrazole can be synthesized by refluxing a suitable alkynone (bearing methyl and isopropyl substituents) with hydrazine hydrate.
  • The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl and subsequent ring closure to yield the pyrazole core.

Table 1. Typical Reaction Conditions for Alkynone-Hydrazine Cyclization

Parameter Condition Notes
Starting material α,β-alkynone with methyl & isopropyl substituents Prepared or commercially available
Hydrazine hydrate 1.0–1.2 equivalents Excess may improve yield
Solvent Ethanol or methanol Polar protic solvents preferred
Temperature Reflux (78–85 °C) 4–6 hours reaction time
Workup Evaporation, silica gel chromatography Purification of pyrazole
Yield 27–44% (varies with method) Method B (optimized) yields higher

This method was reported with yields ranging from 27% to 44% depending on purification and reaction optimization.

Condensation of β-Diketones with Hydrazine

Another classical route involves the condensation of a β-diketone bearing methyl and isopropyl substituents with hydrazine to form the pyrazole ring.

  • The diketone is reacted with hydrazine hydrate under reflux in ethanol or similar solvents.
  • Cyclization occurs via nucleophilic attack of hydrazine on the diketone carbonyls, followed by ring closure and dehydration.

This method is widely used for preparing 3,5-disubstituted pyrazoles, including 4-methyl-5-(propan-2-yl)-1H-pyrazole analogs.

Halogenation and Subsequent Functional Group Transformations

In some synthetic sequences, pyrazole rings are first formed with substituents at positions 3 and 5, then selectively halogenated at position 4 to introduce a halogen substituent (e.g., chlorine, bromine) which can be further modified.

  • For instance, N-chlorosuccinimide (NCS) can be used for chlorination at the 4-position of pyrazoles.
  • Subsequent modifications, such as reduction or substitution, can tailor the substituents on the pyrazole ring.

While this is more relevant for functionalized pyrazoles, it informs potential routes to 4-substituted pyrazoles.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Alkynone + Hydrazine Cyclization α,β-alkynone with methyl & isopropyl groups Hydrazine hydrate, ethanol, reflux 27–44 Direct synthesis, moderate yields
β-Diketone + Hydrazine Condensation β-diketone with methyl & isopropyl substituents Hydrazine hydrate, ethanol, reflux Variable Classical method, widely used
Halogenation + Functionalization Pyrazole intermediate NCS or Br2 for halogenation Good For further derivatization at position 4
Pd-Catalyzed Cross-Coupling Pyrazole boronic esters + aryl halides Pd(OAc)2 catalyst, acetonitrile-water High Advanced method for substituted pyrazoles

Research Findings and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole to dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Scientific Applications of 4-methyl-3-(propan-2-yl)-1H-pyrazole

4-methyl-3-(propan-2-yl)-1H-pyrazole is a pyrazole derivative with several applications in scientific research, including its use as a building block in synthesizing complex molecules, its study for potential biological activities, its potential use in drug development, and its use in developing materials with specific properties.

Applications

  • Building Block in Chemical Synthesis Pyrazole derivatives are used as building blocks to create more complex molecules. Pyrazoles are potent medicinal scaffolds and exhibit a full spectrum of biological activities .
  • Potential Biological Activities Pyrazoles possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .
  • Drug Development Pyrazoles are investigated for their potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Many pyrazole derivatives have found applications as nonsteroidal anti-inflammatory drugs .
  • Material Development Pyrazoles are used in developing materials with specific properties, such as polymers and coatings.

Case Studies and Research Findings

  • Anti-inflammatory Activity Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested them for anti-inflammatory activities . El-Sayed et al. synthesized a new pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited optimal anti-inflammatory activity comparable with reference drugs like diclofenac sodium and celecoxib . Nagarapu et al. synthesized a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives and found four derivatives (10a, 10e, 10f, and 10g) to be more potent at 3 h in an in vivo carrageenan-induced rat paw edema model using ibuprofen as the standard .
  • Antimicrobial Activity Ragavan et al. synthesized a group of novel 1,5-diaryl pyrazoles and tested them for antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . Argade et al. reported the synthesis of pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds . Chovatia et al. reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them in vitro for their anti-tubercular and anti-microbial properties .
  • Anticancer Activity A series of pyrazole biomolecules have been studied as anti-inflammatory and anticancer agents . For example, several trisubstituted pyrazole-containing derivatives have been prepared and assessed for ROS1 kinase inhibition . Other pyrazole derivatives have been assessed for A549 cell line inhibition and induction of apoptosis .

Mechanism of Action

The mechanism of action of 4-methyl-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Variations

Pharmacological Profiles
Compound Class Example Structure Biological Activity Key Substituents Reference
ER Antagonists MPP (1,3-bis(4-hydroxyphenyl)-4-methyl-5-[propan-2-yl]-1H-pyrazole dihydrochloride) ERα inhibition, antiproliferative Hydroxyphenyl, piperidinylethoxy
Antimicrobial Agents 1-(4-Alkenylphenyl)-4-hydrazonoethyl-5-methyl-1H-pyrazole Antibacterial, antifungal Hydrazinyl, dihydroimidazole
Kinase/Enzyme Inhibitors 4-(Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one BAX activation, apoptosis induction Thiazole, diphenylethylidene
Antioxidants 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Radical scavenging Triazole-thiol, phenyl

Thermodynamic and Physicochemical Properties

  • Solubility : MPP’s dihydrochloride form enhances aqueous solubility (~50 mg/mL) compared to neutral derivatives like 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole (), which is lipophilic (logP ~2.5) due to halogen substituents .
  • Stability : Derivatives with boronate esters (e.g., 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) exhibit enhanced stability for cross-coupling reactions, critical in medicinal chemistry .

Molecular Interactions and Selectivity

  • MPP : The hydroxyphenyl groups engage in hydrogen bonding with ERα’s ligand-binding domain, while the piperidinylethoxy chain occupies hydrophobic pockets, ensuring receptor specificity .
  • Tetrazole Derivatives: Compounds like 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () exploit tetrazole’s metabolic stability and hydrogen-bonding capacity for prolonged activity .

Biological Activity

4-Methyl-5-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at the 4-position and an isopropyl group at the 5-position. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of 4-methyl-5-(propan-2-yl)-1H-pyrazole is believed to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects depend on the biological context being studied.

Antimicrobial Activity

Research indicates that 4-methyl-5-(propan-2-yl)-1H-pyrazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Study Objective Findings Reference
Bandgar et al. (2022)Evaluate anti-inflammatory potentialCompound showed significant inhibition of inflammatory markers in vitro
Tewari et al. (2014)Synthesize and test pyrazole derivativesIdentified compounds with strong anti-inflammatory activity comparable to established drugs
Research on antimicrobial efficacyAssess effectiveness against bacterial strainsDemonstrated broad-spectrum antimicrobial activity against multiple pathogens

Comparative Analysis with Similar Compounds

4-Methyl-5-(propan-2-yl)-1H-pyrazole can be compared to other pyrazole derivatives to highlight its unique properties:

Compound Structure Features Biological Activity
4-Methyl-1H-pyrazoleLacks isopropyl groupLimited antimicrobial activity
1H-PyrazoleParent compound without substituentsMinimal biological activity
5-(propan-2-yl)-1H-pyrazoleLacks methyl group at 4-positionReduced efficacy compared to 4-methyl variant

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methyl-5-(propan-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, reacting isopropyl-substituted diketones with hydrazine hydrate under acidic catalysis (e.g., acetic acid) yields the pyrazole core. Reaction optimization involves tuning solvent polarity (ethanol or THF), temperature (reflux conditions), and stoichiometric ratios to enhance regioselectivity and purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography or recrystallization improves yield (typically 45–70%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this pyrazole derivative?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C4, isopropyl at C5). Coupling constants in 1^1H NMR distinguish between pyrazole tautomers .
  • XRD : Single-crystal X-ray diffraction confirms bond lengths, angles, and dihedral angles between the pyrazole ring and substituents, critical for validating computational models .
  • IR : Peaks near 1600 cm1^{-1} confirm aromatic C=N stretching .

Q. What are the common functionalization strategies for modifying the pyrazole ring?

  • Methodology : Electrophilic substitution at N1 or C3/C5 positions is feasible. For example:

  • N-Alkylation : Use alkyl halides (e.g., benzyl bromide) with a base (K2_2CO3_3) in DMF to introduce groups at N1 .
  • Halogenation : Iodine or NBS in acetic acid adds halogens to the C3/C5 positions for cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed using computational chemistry?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, comparing the stability of intermediates in cyclocondensation reactions (e.g., hydrazine attack on diketones) identifies preferential pathways. Solvent effects (polar vs. nonpolar) are modeled using COSMO-RS to refine reaction conditions .
  • Case Study : DFT analysis of 4-methyl-5-phenylpyrazole derivatives showed that electron-withdrawing groups on carbonyl precursors favor C5 substitution .

Q. How do structural modifications (e.g., halogenation, aryl groups) influence biological activity?

  • Methodology :

  • SAR Studies : Compare bioactivity (e.g., antimicrobial, anti-inflammatory) of halogenated analogs (e.g., 5-chloromethyl derivatives) vs. aryl-substituted variants. Use in vitro assays (MIC, COX inhibition) to correlate substituent effects .
  • Data Contradictions : Conflicting bioactivity results may arise from solubility differences (e.g., iodinated derivatives require DMSO solubilization). Validate findings via dose-response curves and control experiments .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce dimerization. For example, continuous flow reactors improve heat dissipation in THF-based syntheses .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives, minimizing side products .

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